Benzoxazole-5-boronic acid

Description

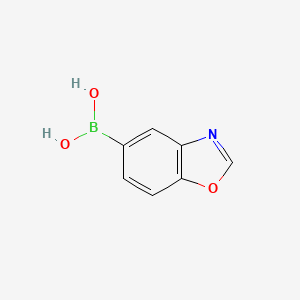

Structure

2D Structure

Properties

IUPAC Name |

1,3-benzoxazol-5-ylboronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO3/c10-8(11)5-1-2-7-6(3-5)9-4-12-7/h1-4,10-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCKWABOFOMZQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)OC=N2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzoxazole 5 Boronic Acid and Its Derivatives

Direct Boronylation Approaches for Benzoxazole-5-Boronic Acid

Direct borylation strategies involve the introduction of a boronic acid or a related group onto an existing benzoxazole (B165842) scaffold. These methods are often favored for their atom economy and the ability to functionalize the benzoxazole core in later synthetic stages.

Transition Metal-Catalyzed Aromatic C–H Functionalization

Transition metal-catalyzed C–H functionalization has emerged as a powerful tool for the direct borylation of arenes, including benzoxazoles. nih.gov This approach avoids the need for pre-functionalized starting materials, offering a more streamlined synthetic route. nih.gov Catalytic systems based on palladium and iridium are commonly employed for this transformation. For instance, iridium-catalyzed borylation using ligands like dtbpy has shown to be effective for the borylation of C-H bonds. mdpi.com The regioselectivity of these reactions is often influenced by steric and electronic factors of both the substrate and the catalyst. nih.govmdpi.com While direct C-H arylation of benzoxazoles has been reported using various palladium and copper catalysts, the specific borylation at the 5-position often requires careful optimization of reaction conditions and directing groups to achieve high selectivity. mdpi.comresearchgate.net

Electrophilic Trapping of Arylmetal Intermediates with Borate (B1201080) Esters

This classical method involves the formation of an organometallic intermediate, typically an aryllithium or aryl Grignard reagent, from a halogenated benzoxazole, followed by quenching with an electrophilic boron species like a trialkyl borate. The initial step is the deprotonation or metal-halogen exchange at the 5-position of the benzoxazole ring. For example, deprotonation of benzoxazole at the 2-position using lithium magnesates has been demonstrated, followed by trapping with an electrophile. researchgate.net A similar strategy could be envisioned for the 5-position using a suitable starting material like 5-bromobenzoxazole. The resulting arylmetal species then reacts with a borate ester, such as trimethyl borate or triisopropyl borate, to form the corresponding boronate ester after acidic workup. This method is widely used for the synthesis of various arylboronic acids and their esters. organic-chemistry.orgnih.gov

Transmetalation Reactions for Boronic Acid Precursors

Transmetalation is a key step in many cross-coupling reactions, including the Suzuki-Miyaura coupling, where an organic group is transferred from one metal to another. rsc.orgresearchgate.net In the context of synthesizing this compound, a pre-formed organometallic derivative of benzoxazole (e.g., an organotin, organosilicon, or organozinc compound) at the 5-position can undergo transmetalation with a boron-containing reagent. Alternatively, a boronic acid or ester can be the source of the boron moiety in a reaction with a palladium(II) complex, which is a fundamental step in the Suzuki-Miyaura catalytic cycle. rsc.org The efficiency of transmetalation can be influenced by the nature of the metals, the ligands, and the reaction conditions. rsc.orgresearchgate.net For instance, the transmetalation of boronic acids to cobalt(I) alkoxides has been studied, demonstrating the potential for using less common metals in these transformations. acs.org

Synthesis of this compound via Heterocycle Construction

An alternative to direct borylation is the construction of the benzoxazole ring from precursors that already contain the boronic acid functionality. This approach offers control over the substitution pattern of the final product.

Condensation Reactions of 2-Aminophenol (B121084) Derivatives with Boron-Containing Precursors

The most common method for constructing the benzoxazole core is the condensation of a 2-aminophenol with a carboxylic acid or its derivative. rsc.orgresearchgate.netresearchgate.net To synthesize this compound via this route, one would typically start with a 2-aminophenol and a 4-formylphenylboronic acid or a related precursor. The condensation reaction leads to the formation of the oxazole (B20620) ring. For example, the condensation of 2-aminophenol with boronate ester derivatives of benzaldehyde (B42025) has been shown to yield boron-containing Schiff bases, which can then be cyclized to form the benzoxazole ring. researchgate.net The reaction of 2-aminophenol with 4-formylphenylboronic acid in the presence of an oxidizing agent can directly yield the desired product.

A study reported the synthesis of benzoxazole derivatives through the condensation of 2-aminophenol with aldehydes using a Brønsted acidic ionic liquid gel as a catalyst under solvent-free conditions. acs.org Another approach involves the reaction of 2-aminophenol with aldehydes catalyzed by a palladium-supported nanocatalyst. rsc.org These methods often provide high yields and can be performed under environmentally friendly conditions. rsc.orgacs.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

| 2-Aminophenol | Benzaldehyde | Brønsted acidic ionic liquid gel, 130 °C, 5 h | 2-Phenylbenzoxazole | 98% | acs.org |

| 2-Aminophenol | Benzaldehyde | Palladium-supported nanocatalyst, O₂, K₂CO₃, DMF, 80 °C, 18 h | 2-Phenylbenzoxazole | 83-95% | rsc.org |

| 2-Aminophenol | Aromatic Aldehydes | Ag@Fe₂O₃ core-shell nanocatalyst, EtOH:H₂O, RT, 7 min | 2-Arylbenzoxazoles | 88-97% | ckthakurcollege.net |

Advances in Catalytic Methodologies for Benzoxazole Core Formation

Recent advancements in catalysis have provided more efficient and greener methods for the synthesis of the benzoxazole core. rsc.org These include the use of nanocatalysts, ionic liquids, and metal catalysts which can promote the cyclization reaction under milder conditions and with higher efficiency. rsc.orgresearchgate.net For instance, magnetically separable nanocatalysts like Ag@Fe₂O₃ have been employed for the one-pot condensation of 2-aminophenol and aromatic aldehydes at room temperature, offering high yields and easy catalyst recovery. ckthakurcollege.net Photocatalytic methods using eosin (B541160) Y have also been developed for the preparation of benzoxazole derivatives, avoiding the need for traditional heating. rsc.org These modern catalytic approaches represent a significant step forward in the sustainable synthesis of benzoxazole-containing compounds. rsc.orgckthakurcollege.net

Rearrangement Reactions in Benzoxazole Synthesis

Rearrangement reactions represent a powerful tool in the synthesis of the benzoxazole core, offering pathways that can lead to novel and complex derivatives. These reactions often involve the intramolecular reorganization of atoms to form the stable benzoxazole ring system.

One notable example is the Beckmann-type rearrangement. This reaction can be initiated from ortho-hydroxyaryl N-H ketimines, which upon treatment with reagents like sodium hypochlorite (B82951) (NaOCl), undergo rearrangement to form the benzoxazole structure. organic-chemistry.org Another approach involves the rearrangement of nitrones promoted by potassium persulfate (K2S2O8), which proceeds through a self-oxidative cyclization with the cleavage of the N–O bond under metal-free conditions. rsc.org

The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has also been effectively utilized. acs.orgnih.gov For instance, the amination of benzoxazole-2-thiol with various amines can be mediated by chloroacetyl chloride, proceeding through an intramolecular Smiles rearrangement to yield N-substituted 2-aminobenzoxazoles. acs.orgnih.gov This method is valued for its broad substrate scope and metal-free reaction conditions. acs.org

Furthermore, a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of N-phenoxyacetamides has been developed for the synthesis of benzoxazoles. This reaction proceeds through a Claisen-like rearrangement followed by annulation, providing a versatile route to these heterocyclic compounds. acs.org

A summary of rearrangement strategies in benzoxazole synthesis is presented in the table below.

| Rearrangement Type | Starting Materials | Key Reagents/Conditions | Product Type |

| Beckmann-type Rearrangement | ortho-hydroxyaryl N-H ketimines | NaOCl | 2-substituted benzoxazoles organic-chemistry.org |

| Nitrone Rearrangement | Nitrones | K2S2O8 | Benzoxazoles rsc.org |

| Smiles Rearrangement | Benzoxazole-2-thiol, amines | Chloroacetyl chloride | N-substituted 2-aminobenzoxazoles acs.orgnih.gov |

| organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement | N-phenoxyacetamides | Heat or catalyst | Benzoxazoles acs.org |

Preparation of this compound Pinacol (B44631) Esters and Related Protected Forms

The direct synthesis of this compound can be challenging due to the reactivity of the boronic acid group. Therefore, it is often prepared and handled in its more stable pinacol ester form. The pinacol ester serves as a protecting group for the boronic acid, which can be deprotected in a later step.

The synthesis of this compound pinacol ester typically involves the borylation of a pre-formed benzoxazole ring. A common method is the palladium-catalyzed cross-coupling reaction (Miyaura borylation) between a halogenated benzoxazole (e.g., 5-bromobenzoxazole) and bis(pinacolato)diboron (B136004) (B2pin2). nih.gov This reaction provides a direct and efficient route to the desired pinacol ester.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound pinacol ester | 936902-12-4 | C13H16BNO3 | 245.08 sigmaaldrich.com |

| 2-Methylthis compound, pinacol ester | 845872-30-2 | C14H18BNO3 | 259.11 sigmaaldrich.com |

| Benzothiazole-5-boronic acid pinacol ester | Not specified in provided text | Not specified in provided text | Not specified in provided text medchemexpress.com |

Boronic acid pinacol esters, including this compound pinacol ester, are highly valued in organic synthesis due to their stability, ease of handling, and broad reactivity. rsc.orgstrath.ac.uk They are crystalline solids that are generally stable to air and moisture, making them more convenient to work with than the corresponding free boronic acids. rsc.org

The primary utility of these esters lies in their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. frontierspecialtychemicals.com This reaction allows for the formation of carbon-carbon bonds by coupling the boronic ester with a variety of organic halides or triflates. This versatility makes this compound pinacol ester a key intermediate for the synthesis of more complex molecules containing the benzoxazole motif.

Furthermore, the pinacol ester group can be readily converted to the free boronic acid by hydrolysis under mild acidic or basic conditions when required. researchgate.net This "deprotection" step allows for subsequent reactions that are specific to the boronic acid functionality. The stability and predictable reactivity of pinacol esters make them indispensable tools for medicinal chemists and organic synthesists in the construction of diverse molecular architectures. strath.ac.uk

Synthetic Routes to Benzoxaboroles as a Distinct Class of Boron-Containing Heterocycles

Benzoxaboroles are a class of boron-containing heterocycles that are structurally distinct from benzoxazole boronic acids. They are characterized by a bicyclic system where a boronic acid has cyclized with an adjacent hydroxymethyl group on the benzene (B151609) ring. nih.gov

General synthetic strategies for benzoxaboroles often involve the in situ generation of an o-(hydroxymethyl)phenylboronic acid, which then undergoes spontaneous intramolecular cyclization (dehydration) to form the benzoxaborole ring. nih.gov One common approach starts with an ortho-halo or trifluoromethanesulfonyl benzaldehyde. This starting material is converted to a boronate ester via a palladium-mediated borylation. Subsequent reduction of the aldehyde group to a hydroxymethyl group, often with a reducing agent like lithium borohydride (B1222165) (LiBH4), leads to the intermediate that cyclizes to the benzoxaborole. nih.gov

Another route involves the ortho-oxalkylation of arylboronic acids with aldehydes or ketones in the presence of a Brønsted acid. researchgate.net This method offers a more direct approach, simplifying the starting materials and reducing the number of reaction steps. researchgate.net

The key step in the synthesis of benzoxaboroles is the cyclization of an appropriately substituted phenylboronic acid. This intramolecular condensation between the boronic acid and a proximal hydroxyl group is generally favorable, leading to the formation of a stable five-membered ring. nih.gov

The cyclization can be achieved under various conditions, often spontaneously upon formation of the precursor. For instance, the hydrolysis of a boronate ester to the corresponding boronic acid can be followed by an acid-catalyzed cyclization. nih.gov In some cases, the cyclization is driven by the removal of water from the reaction mixture.

The stability of the benzoxaborole core allows for further functionalization under a variety of reaction conditions, including oxidation, reduction, and nitration, making it a versatile scaffold for derivatization. researchgate.net

| Cyclization Strategy | Precursor | Key Transformation |

| Intramolecular Dehydration | o-(hydroxymethyl)phenylboronic acid | Formation of a B-O-C bond within the five-membered ring nih.gov |

| From o-formyl arylboronic acids | o-formyl arylboronic acids and nucleophiles | Nucleophilic addition to the aldehyde followed by cyclization sciengine.com |

| Nickel-catalyzed borylation/cyclization | Arylboronic acids and aldehydes/ketones | One-pot borylation and subsequent cyclization researchgate.net |

Chemical Reactivity and Mechanistic Investigations of Benzoxazole 5 Boronic Acid

Cross-Coupling Reactions Involving Benzoxazole-5-Boronic Acid

This compound is a valuable reagent in organic synthesis, primarily utilized for its ability to participate in carbon-carbon bond-forming reactions. Its reactivity is centered around the boronic acid group, which serves as a versatile coupling partner in various metal-catalyzed transformations.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. rsc.orgmdpi.com this compound serves as the organoboron component in these reactions, offering a direct method to introduce the benzoxazole (B165842) moiety into a wide array of molecular frameworks. The reaction is tolerant of many functional groups and benefits from the commercial availability and stability of boronic acids. arkat-usa.org

The success of the Suzuki-Miyaura coupling heavily relies on the optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent. Palladium complexes are the most common catalysts, with the selection of the associated ligand being critical for achieving high efficiency. rsc.orgarkat-usa.org For instance, ligands like SPhos are effective in promoting the coupling of heteroaryl halides. arkat-usa.orgnih.gov The choice of base is also crucial; inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydroxide (B78521) (NaOH) are frequently employed to facilitate the transmetalation step in the catalytic cycle. nih.govmdpi.com

Solvent systems often consist of aprotic solvents like dioxane or tetrahydrofuran (B95107) (THF), frequently mixed with water to aid in the dissolution of the base. nih.govresearchgate.net Mild reaction conditions, such as heating at temperatures around 37°C, have been successfully applied for the coupling of various (hetero)aryl halides, demonstrating the versatility of the protocol. nih.gov

| Organohalide Partner | Catalyst/Ligand | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Bromoindole | Pd/SPhos | K₂CO₃ | Water/Acetonitrile | 37°C | >92% | nih.gov |

| 6-Chloro-2-methylbenzoxazole | Pd/SPhos | K₂CO₃ | Water/Acetonitrile | 37°C | 67% | nih.gov |

| Aryl Chlorides | 7% Pd/WA30 | NaOH | Water/Dioxane | 80°C | Up to 80% | mdpi.com |

| ortho-Bromoanilines | CataCXium A palladacycle | K₃PO₄ | 2-MeTHF | 100°C | ~91% | nih.gov |

Beyond the Suzuki-Miyaura coupling, this compound can participate in other metal-catalyzed reactions. A significant related transformation is the direct C–H arylation, which offers a more atom-economical route by avoiding the pre-functionalization of one of the coupling partners. researchgate.netresearchgate.net In a reaction relevant to the benzoxazole core, researchers have developed methods for the direct C2-arylation of the benzoxazole ring with various aryl boronic acids. nih.govresearchgate.net This transformation is typically catalyzed by transition metals like palladium or nickel. researchgate.netnih.gov

Nickel-catalyzed C–H activation, in particular, has emerged as a cost-effective and efficient alternative. rsc.org For example, a nickel-based metal-organic framework (Ni₂(BDC)₂(DABCO)) has been shown to effectively catalyze the direct arylation of benzoxazoles with arylboronic acids. researchgate.netrsc.org This approach forms 2-arylbenzoxazoles, which are important structural motifs in pharmaceuticals and bioactive molecules. researchgate.net The reaction proceeds via the activation of the C2–H bond of the benzoxazole, followed by coupling with the boronic acid. Such methods avoid the use of hazardous aryl halides and the formation of halide byproducts. researchgate.net

| Substrate | Arylating Agent | Catalyst | Key Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Benzoxazole | Aryl Boronic Acid | Ni₂(BDC)₂(DABCO) | Heterogeneous catalysis | 2-Arylbenzoxazole | researchgate.netrsc.org |

| Benzoxazole | Phenylboronic Acid | Pd-PEPPSI complexes | Investigation of various Pd complexes | 2-Phenylbenzoxazole | researchgate.net |

| Benzoxazole | Aryl Boronic Acid | Sawdust supported NHC-Ni complex | Heterogeneous, recyclable catalyst | 2-Arylbenzoxazole | benthamdirect.com |

| Benzoxazole | Aryl Boronic Acid | Fe(III) | Excludes self-coupling side products | C2-Arylated Benzoxazole | x-mol.com |

Lewis Acidity and Boron-Oxygen Bond Reactivity

The chemical behavior of this compound is profoundly influenced by the Lewis acidic nature of its boron atom and the reactivity of its boron-oxygen (B-O) bonds. The boron atom possesses an empty p-orbital, making it an electron pair acceptor (a Lewis acid). nih.govnih.gov This property governs its interactions with nucleophiles and its ability to form reversible covalent bonds with diols.

A hallmark of boronic acids is their ability to react reversibly with 1,2- and 1,3-diols to form cyclic boronic esters. bath.ac.ukxmu.edu.cn This reaction is an equilibrium process, which can typically be driven toward the ester product by removing the water that is formed. sciforum.net The interaction is covalent yet dynamic, allowing for applications in chemical sensors, self-healing materials, and separation devices. bath.ac.uknih.gov

The stability of the resulting boronic ester is dependent on the structure of the diol. Five-membered cyclic esters formed from the reaction with 1,2-diols are generally more stable than the six-membered esters formed with 1,3-diols. bath.ac.uk A common laboratory practice is the conversion of boronic acids into their pinacol (B44631) esters by reaction with pinacol (a 1,2-diol). This is often done to improve stability and handling properties, as boronic esters are less polar and less prone to dehydration than their corresponding acids. sciforum.net The existence and commercial availability of this compound pinacol ester confirms its participation in this characteristic reaction. sigmaaldrich.comcymitquimica.comavantorsciences.com

In the absence of diols and under dehydrating conditions, boronic acids can undergo self-condensation to form cyclic trimetric anhydrides known as boroxines. researchgate.netnih.gov This reaction involves three molecules of the boronic acid condensing to form a six-membered ring with alternating boron and oxygen atoms (a B₃O₃ ring), releasing three molecules of water. nih.gov

3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

The formation of boroxine (B1236090) is a reversible equilibrium. clockss.org The presence of water will hydrolyze the boroxine back to the monomeric boronic acid. nih.govclockss.org The process is entropically driven due to the release of water molecules. researchgate.net Studies have shown that aryl boronic acids with electron-donating substituents tend to favor boroxine formation more readily than those with electron-withdrawing groups. researchgate.netclockss.org This dehydration can sometimes occur upon simple heating or by using a dehydrating agent. nih.govclockss.org

The Lewis acidity of the boron atom in this compound dictates its interaction with nucleophiles. nih.gov In aqueous solution, the boronic acid (a trigonal planar, sp²-hybridized species) exists in a pH-dependent equilibrium with its corresponding boronate anion (a tetrahedral, sp³-hybridized species). nih.govsemanticscholar.org This transformation occurs through the addition of a hydroxide ion from the solution to the empty p-orbital of the boron atom.

R-B(OH)₂ + H₂O ⇌ R-B(OH)₃⁻ + H⁺

This equilibrium is fundamental to the reactivity of boronic acids. The anionic boronate form is more nucleophilic and is a key intermediate in the transmetalation step of the Suzuki-Miyaura catalytic cycle. The ability of the boronic acid and boronate forms to be stabilized by interactions with aromatic rings and solvation effects has been a subject of physical-organic studies. nih.govnih.gov While boronic acids are primarily Lewis acids, their ability to release a proton upon formation of the boronate species means they also act as Brønsted acids. nih.gov

Intramolecular Catalysis and Neighboring Group Effects

The boronic acid group can act as a Lewis acid catalyst, activating an adjacent carbonyl group and facilitating condensation reactions. researchgate.net This neighboring group effect leads to significantly accelerated reaction rates, often by more than a thousand-fold, compared to intermolecular catalysis or when the boronic acid is positioned at the meta or para position. researchgate.net This phenomenon is particularly effective in bio-orthogonal reactions that are completed at room temperature within minutes, making it suitable for bioconjugation chemistry. researchgate.net

In one application, 2-formylphenyl boronic acid (2-FPBA) demonstrates high reactivity towards amines with a neighboring thiol group, such as cysteine. researchgate.net The reaction proceeds rapidly under mild aqueous conditions (pH 7.4, 23 °C) to form a boronated thiazolidine (B150603). researchgate.net Density functional theory (DFT) calculations have indicated that the boronic acid group is involved in activating the imine functionality and stabilizing the resulting product through a chelate effect. researchgate.net

This intramolecular catalysis is not limited to amine condensations. Boron-assisted oxime formation has also been developed as a potent connective reaction. Oximes located near boronic acids form in neutral aqueous buffer with exceptionally high rate constants, showcasing the adaptability of boron's dynamic coordination chemistry in facilitating multiple steps of the condensation process. researchgate.net

Oxidative Transformations of Benzoxazole Boronates

Aryl boronic acids and their derivatives can undergo oxidative deboronation in the presence of hydrogen peroxide (H₂O₂), transforming the boronate into a phenol (B47542). nih.govacs.org This reaction is highly selective for H₂O₂ over other biologically relevant reactive oxygen species (ROS), making it a valuable tool for detecting H₂O₂ fluxes in living systems. nih.govacs.org The mechanism leverages the dual reactivity of both H₂O₂ and aryl boronates. nih.gov The boronate initially acts as an electrophile, reacting with the nucleophilic H₂O₂ to form a negatively charged tetrahedral boronate complex. nih.gov This complexation renders the carbon-boron bond nucleophilic, allowing for a subsequent reaction that leads to the formation of a phenol and boric acid. nih.govchemrxiv.org

The rate of this oxidative conversion can be significantly influenced by the nature of the boron species. For instance, borinic acids have been shown to react much faster with H₂O₂ than their corresponding boronic acids. chemrxiv.org This difference in reactivity has been harnessed to develop more responsive fluorescent probes for H₂O₂ detection. chemrxiv.org While boronate-based probes may require over 30 minutes to detect significant H₂O₂ concentrations, borinic acid-based probes can achieve full oxidation in under two minutes. chemrxiv.org

This oxidative deboronation is a key transformation in various synthetic applications, including the removal of a boronic acid moiety after it has served as a blocking or directing group in a synthetic sequence. researchgate.net The reaction conditions are generally mild, often proceeding at room temperature. researchgate.net

Organocatalytic Properties of Benzoxazole-Boronic Acid Analogs

Arylboronic acids, including those with heterocyclic structures, have emerged as effective organocatalysts for the direct dehydrative formation of amide and peptide bonds from carboxylic acids and amines. rsc.orgresearchgate.net This method is considered a "green" chemical process as water is the only byproduct. rsc.org The Lewis acidity of the boronic acid and its ability to form reversible covalent bonds through dehydration are key to its catalytic activity. rsc.org

The proposed mechanism for this catalytic amidation has been a subject of detailed investigation. While an initial theory suggested the involvement of a monomeric acyloxyboron intermediate, more recent studies, supported by experimental evidence and theoretical modeling, propose that the reaction likely proceeds through the formation of a dimeric B-X-B motif (where X can be O or NR). nih.gov This dimeric intermediate is believed to activate the carboxylic acid while simultaneously coordinating the amine nucleophile for an efficient reaction. nih.gov

Different arylboronic acid structures exhibit varying catalytic efficiencies. For example, ortho-(sulfonyloxy)benzeneboronic acids, which are highly electron-deficient, have been found to be very active catalysts for dehydrative amidation, even at low temperatures. researchgate.net The practicality of these catalysts is enhanced by their stability and, in some cases, their ability to be recovered and reused. researchgate.net

Applications of Benzoxazole 5 Boronic Acid in Contemporary Chemical Research

Building Blocks for Complex Molecular Architectures

The inherent reactivity of the boronic acid group, coupled with the stable benzoxazole (B165842) scaffold, positions benzoxazole-5-boronic acid as a valuable precursor in the synthesis of intricate organic molecules.

Synthesis of Advanced Organic Intermediates

This compound serves as a crucial starting material for the creation of more complex, functionalized organic intermediates. The boronic acid functional group is particularly amenable to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. masterorganicchemistry.comrsc.org This reaction allows for the formation of carbon-carbon bonds between the benzoxazole core and a wide array of aryl or vinyl halides, leading to the synthesis of substituted biaryl and vinyl benzoxazole derivatives. masterorganicchemistry.comrsc.org These resulting intermediates are often key components in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or photophysical properties. core.ac.ukgrafiati.com For instance, the coupling of this compound with different aryl halides can introduce diverse substituents onto the benzoxazole ring system, thereby tuning the electronic and steric properties of the final molecule for a desired application.

The versatility of this compound also extends to other transformations. For example, it can participate in Chan-Lam coupling reactions to form carbon-nitrogen or carbon-oxygen bonds, further expanding the library of accessible benzoxazole derivatives. The ability to selectively functionalize the benzoxazole core through the boronic acid handle provides chemists with a powerful tool for the rational design and synthesis of novel organic compounds with tailored properties.

Incorporation into Natural Product Synthesis Strategies

The benzoxazole motif is a recurring structural element in a variety of natural products that exhibit a wide range of biological activities. core.ac.uk The strategic incorporation of this compound into the synthetic routes of these natural products offers a convergent and efficient approach to their total synthesis. researchgate.net The Suzuki-Miyaura coupling, for which this compound is an excellent substrate, is a favored method for constructing key carbon-carbon bonds within the complex frameworks of natural products. researchgate.net This is due to the mild reaction conditions, high functional group tolerance, and stereospecificity of the Suzuki reaction.

For example, in the synthesis of a complex natural product containing a biaryl linkage where one of the aryl groups is a benzoxazole, this compound can be coupled with the other aryl partner, often a complex and elaborately functionalized fragment. This strategy allows for the late-stage introduction of the benzoxazole unit, which can be advantageous in multi-step syntheses. The ability to form these crucial bonds efficiently and selectively is paramount in achieving the total synthesis of complex natural products.

Catalytic Systems and Ligand Design

The benzoxazole framework, particularly when functionalized, can act as a ligand for transition metals, influencing the activity and selectivity of catalytic reactions. This compound, through further modification, can be incorporated into sophisticated ligand architectures.

Development of Ligands for Transition Metal Catalysis (e.g., Heck and Suzuki Reactions)

The benzoxazole nucleus can be chemically modified to create ligands for transition metal catalysts. core.ac.uk While this compound itself is not typically a direct ligand, its boronic acid group can be transformed into other functional groups that can coordinate with metals. For example, the boronic acid can be converted to a hydroxyl or amino group, which can then be used to synthesize more complex bidentate or tridentate ligands. These ligands, incorporating the benzoxazole scaffold, can then be used to prepare transition metal complexes, often with palladium, for use in cross-coupling reactions like the Heck and Suzuki reactions. masterorganicchemistry.comresearchgate.net

The electronic properties of the benzoxazole ring can influence the catalytic activity of the metal center. The development of new ligands based on the benzoxazole framework is an active area of research, with the goal of creating more efficient and selective catalysts for a variety of organic transformations. The ability to tune the steric and electronic properties of the ligand by modifying the benzoxazole core is a key advantage in this endeavor.

Table 1: Examples of Transition Metal-Catalyzed Reactions

| Reaction Name | Catalyst | Reactants | Product Type |

| Suzuki-Miyaura Coupling | Palladium complexes | Aryl/vinyl halide, Aryl/vinyl boronic acid | Biaryl/vinyl compound |

| Heck Reaction | Palladium complexes | Aryl/vinyl halide, Alkene | Substituted alkene |

Heterogeneous Catalysis with Benzoxazole-Linked Materials (e.g., MOFs)

In the realm of heterogeneous catalysis, benzoxazole-containing linkers have been utilized in the construction of Metal-Organic Frameworks (MOFs). researchgate.netrsc.orgresearchgate.net These materials possess high surface areas and tunable pore sizes, making them attractive as catalysts. While direct use of this compound as a linker might be challenging due to the reactivity of the boronic acid under MOF synthesis conditions, derivatives of benzoxazole are employed. researchgate.netrsc.org For instance, dicarboxylic acids or other multitopic linkers containing the benzoxazole unit are synthesized and then used to construct the MOF. researchgate.netrsc.org

These benzoxazole-linked MOFs can exhibit catalytic activity in various organic reactions. researchgate.netrsc.org The benzoxazole units within the framework can provide specific binding sites for substrates or can influence the electronic environment of the metal nodes, thereby enhancing catalytic performance. rsc.org The reusability and ease of separation of these heterogeneous catalysts are significant advantages over their homogeneous counterparts. Research is ongoing to develop new benzoxazole-based linkers for the synthesis of novel MOFs with tailored catalytic properties for specific applications, including C-H activation and oxidation reactions. researchgate.netrsc.orgresearchgate.net

Development of Chemical Sensors and Fluorescent Probes

The boronic acid group is well-known for its ability to reversibly bind with diols, a property that has been extensively exploited in the design of chemical sensors. nih.govrsc.org this compound, by combining this diol-binding capability with the fluorescent properties of the benzoxazole core, serves as a promising platform for the development of fluorescent probes.

The interaction of the boronic acid moiety with a diol-containing analyte, such as a carbohydrate, can lead to a change in the electronic properties of the benzoxazole ring system. nih.govrsc.org This change can manifest as a modulation of the fluorescence of the molecule, such as an increase or decrease in fluorescence intensity or a shift in the emission wavelength. mdpi.com This "turn-on" or "turn-off" fluorescent response provides a detectable signal for the presence of the analyte.

The design of these sensors often involves a photoinduced electron transfer (PET) mechanism. In the absence of the analyte, a PET process might quench the fluorescence of the benzoxazole fluorophore. Upon binding of a diol to the boronic acid, this PET process can be disrupted, leading to an enhancement of fluorescence. The sensitivity and selectivity of these sensors can be tuned by modifying the structure of the benzoxazole core and the nature of any substituents. This approach has been successfully applied to the development of fluorescent sensors for biologically important molecules like glucose and other saccharides. nih.govrsc.orgmdpi.com

Design of Carbohydrate and Diol Recognition Receptors

The boronic acid group is well-established for its ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities, such as carbohydrates. rsc.orgnih.govnih.gov This interaction forms the basis for the design of synthetic receptors for the selective recognition of saccharides. tennessee.eduxmu.edu.cn The formation of cyclic boronate esters is a key principle in the development of these molecular recognition systems. nih.govmdpi.comnih.gov

The benzoxazole scaffold, when combined with a boronic acid, can be utilized in creating sophisticated carbohydrate sensors. For instance, derivatives such as benzoxazole alanine (B10760859) boronic acid have been explored for glucose sensing. nih.gov The design of these receptors often involves creating a specific spatial arrangement of boronic acid groups to achieve selectivity for particular carbohydrates. For example, diboronic acid sensors have been shown to exhibit enhanced selectivity for d-glucose. nih.gov The interaction is not limited to simple sugars; boronic acid-based receptors have also been developed to target the carbohydrate moieties on cell surface glycoproteins, which are important biomarkers for various diseases. nih.gov

The binding affinity and selectivity of these receptors can be tuned by modifying the chemical environment around the boronic acid. For example, the presence of a nearby nitrogen atom can enhance the binding of the boronic acid to diols. tennessee.edu Furthermore, the incorporation of boronic acids into polymeric structures, such as hydrogels, has led to the development of materials for the separation and sensing of diol-containing biomolecules. xmu.edu.cnbath.ac.uk

Fluorescent Sensors for Boronic Acid-Containing Compounds and Biological Oxidants

The inherent reactivity of the boronic acid group has been harnessed to develop fluorescent probes for the detection of biologically significant molecules, including boronic acid-containing compounds themselves and various biological oxidants. researchgate.netrsc.org

Fluorescent sensors have been designed to detect boronic acid-containing agents, which are of interest in fields like boron neutron capture therapy (BNCT). These sensors typically work by forming a complex with the boronic acid moiety, leading to a change in their fluorescent properties. researchgate.net

A significant area of research is the development of fluorescent probes for biological oxidants, such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻). bath.ac.ukanr.fr The sensing mechanism generally relies on the oxidation of the boronic acid group to a phenol (B47542). researchgate.netresearchgate.net This chemical transformation alters the electronic properties of the fluorophore to which the boronic acid is attached, resulting in a detectable change in fluorescence. researchgate.netnih.gov For example, probes have been developed where the oxidation of the boronic acid by H₂O₂ or ONOO⁻ leads to a "turn-off" or "turn-on" fluorescent response. nih.govacs.org

Researchers have designed probes based on various fluorophores, including benzothiazole, a close structural relative of benzoxazole, for the detection of H₂O₂. researchgate.net The selectivity of these probes is a critical factor. Studies have shown that the reaction of boronates with peroxynitrite can be significantly faster than with hydrogen peroxide, enabling the design of probes with high selectivity for peroxynitrite. researchgate.netnih.govnih.gov

Principles of Fluorescence Switching and Ratiometric Sensing

The development of fluorescent sensors based on this compound and its derivatives relies on fundamental principles of fluorescence modulation, primarily fluorescence switching and ratiometric sensing. These principles allow for the translation of a molecular recognition or reaction event into a measurable optical signal.

Fluorescence Switching refers to a significant change in fluorescence intensity upon interaction with an analyte. This can manifest as either "turn-on" or "turn-off" sensing:

Turn-on sensors exhibit a low initial fluorescence that is significantly enhanced upon binding or reacting with the target analyte. This is often achieved by suppressing a quenching pathway or by forming a more rigid and emissive structure upon complexation. For example, some boronate-based probes for peroxynitrite are designed to be non-fluorescent until the boronic acid is cleaved, releasing a highly fluorescent product. acs.org

Turn-off sensors , conversely, have a strong initial fluorescence that is quenched upon interaction with the analyte. nih.gov Quenching can occur through various mechanisms, such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).

Ratiometric Sensing offers a more robust detection method compared to simple intensity changes, as it is less susceptible to variations in probe concentration, excitation intensity, and environmental factors. acs.org Ratiometric probes exhibit a change in the ratio of fluorescence intensities at two different wavelengths upon analyte binding. This can be due to:

A shift in the emission maximum, leading to an increase in intensity at one wavelength and a decrease at another. nih.govacs.org

The presence of two distinct emitting species in equilibrium, where the analyte shifts the equilibrium, altering the relative populations and thus the ratio of their emission intensities. For instance, some probes for peroxynitrite utilize an excited-state intramolecular proton transfer (ESIPT) mechanism, where the oxidation of the boronate group alters the ESIPT process and leads to a ratiometric change in the fluorescence spectrum. acs.org

These principles have been successfully applied in the design of fluorescent sensors for a variety of analytes, including carbohydrates and biological oxidants, using boronic acid-based recognition chemistry. nih.govacs.org

Contributions to Supramolecular Chemistry and Materials Science

The unique properties of this compound, particularly the reversible and directional nature of the boronic acid-diol interaction, have made it a valuable component in the field of supramolecular chemistry and the development of advanced materials. msu.educore.ac.uk

Self-Assembly Processes Involving Boronic Acid Interactions

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The reversible covalent bond formation between boronic acids and diols provides a powerful tool for constructing well-defined supramolecular architectures. msu.eduwikipedia.orgcore.ac.uk This interaction is directional and reversible, allowing for the self-correction and formation of thermodynamically stable structures. msu.edu

This compound and its derivatives can participate in self-assembly processes to form a variety of supramolecular structures. These processes can be triggered or reversed by changes in pH or the presence of competing diols. mpg.de For example, the interaction of boronic acids with bifunctional reagents can lead to the formation of responsive supramolecular architectures in water. mpg.de The self-assembly can lead to the formation of discrete structures like macrocycles or extended structures like polymers and gels. wikipedia.org

Construction of Covalent Organic Frameworks (COFs) for Photocatalysis

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas. The synthesis of COFs often relies on reversible covalent bond formation to achieve crystalline materials. wikipedia.org Benzoxazole-linked COFs have emerged as a promising class of materials due to their high stability and interesting photoelectrical properties. rsc.orgnih.govresearchgate.netresearchgate.net

The construction of benzoxazole-linked COFs can be achieved through the condensation of monomers containing benzoxazole precursors. rsc.orgresearchgate.net While not always starting from this compound itself, the resulting frameworks often contain the benzoxazole moiety. These COFs have shown great potential as metal-free photocatalysts. nih.govacs.org For instance, benzoxazole-based COFs have been successfully used for the visible-light-driven oxidative hydroxylation of arylboronic acids to phenols. nih.govacs.orgacs.org The incorporation of the benzoxazole unit into the π-conjugated framework of the COF can decrease the optical band gap, enhancing the absorption of visible light and improving photocatalytic activity. nih.govacs.orgacs.org The robustness of these COFs allows for their repeated use in catalytic cycles. nih.govacs.orgacs.org Furthermore, the synthesis of benzoxazole-bridged COFs can even be achieved using natural sunlight as a green and sustainable energy source. nih.gov

Dynamic Covalent Chemistry in Supramolecular Assemblies

Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create complex and adaptive chemical systems. wikipedia.orgcore.ac.uk The reversible formation of boronate esters from boronic acids and diols is a prime example of a dynamic covalent reaction. wikipedia.orgnih.gov This reversibility allows for the components of a system to rearrange and exchange, leading to the thermodynamically most stable product. core.ac.uk

This compound can be a key player in the construction of dynamic supramolecular assemblies. The boronic acid moiety provides the dynamic covalent "glue" that holds the assembly together. These assemblies can respond to external stimuli, such as changes in pH or the addition of a competitive guest molecule, by shifting the equilibrium of the boronate ester formation. mpg.de This adaptive behavior is a hallmark of systems based on dynamic covalent chemistry.

The formation of boroxine (B1236090), through the self-condensation of boronic acids, is another example of a dynamic covalent reaction that can be used to create functional supramolecular polymers. nih.govresearchgate.net This chemistry allows for the in-situ synthesis of monomers that can then self-assemble into ordered one-dimensional structures. The dynamic nature of the boroxine linkage allows for the exchange of components within the supramolecular polymer, enabling the creation of adaptive materials. nih.govresearchgate.net

Integration into Bioorthogonal Chemical Reactions

This compound and related arylboronic acids have become valuable tools in chemical biology, primarily due to their unique reactivity that can be exploited in bioorthogonal chemistry. These reactions proceed within complex biological environments without interfering with native biochemical processes. nih.govacs.org The two principal applications in this domain are their use in oxidation-based detection methods and as versatile handles for bioconjugation.

Boronate Oxidation as a Bioorthogonal Tool

The selective oxidation of aryl boronic acids to their corresponding phenols by hydrogen peroxide (H₂O₂) is a cornerstone of their use as a bioorthogonal tool. nih.govacs.org This reaction is exceptionally specific to H₂O₂ over other reactive oxygen species (ROS), does not require enzymatic cofactors, and proceeds efficiently in aqueous, physiological conditions. acs.org This chemoselectivity allows researchers to study the flux of H₂O₂, a critical signaling molecule, in living cells and organisms with minimal perturbation of the native cellular redox environment. nih.gov

The primary application of this bioorthogonal reaction is in the design of "turn-on" molecular probes. nih.gov In these systems, an aryl boronic acid is appended to a fluorophore scaffold. The boronic acid moiety often quenches the fluorescence of the molecule. Upon reaction with H₂O₂, the boronic acid is converted to a hydroxyl group, which typically restores or enhances the fluorescence of the scaffold. nih.govacs.org This change in photophysical properties provides a direct and measurable signal for the presence of H₂O₂.

Research has demonstrated the development of fluorescent probes based on this mechanism for detecting ROS. For instance, a probe utilizing a (2-(benzo[d]thiazol-2-yl)phenyl)boronic acid scaffold was synthesized for the detection of H₂O₂. researchgate.net The oxidation of the boronic acid group yields the highly fluorescent phenol, 2-(2'-hydroxyphenyl)benzothiazole (HBT), providing a distinct turn-on signal. researchgate.net This principle is directly applicable to benzoxazole-based boronic acids, where the benzoxazole core can serve as the fluorophore whose properties are modulated by the boronate-phenol switch. These tools have been crucial in uncovering new biological roles of H₂O₂ in diverse models, including immune response, cancer biology, and neural cell signaling. nih.gov

Table 1: Boronate Oxidation Probes for Bioorthogonal Detection

| Probe Type | Analyte | Mechanism of Action | Key Finding | Source |

| Aryl Boronates | Hydrogen Peroxide (H₂O₂) | H₂O₂-mediated oxidation of a non-fluorescent boronate to a fluorescent phenol. | Enables detection of H₂O₂ fluxes in living cells and animals through various luminescence signals. | nih.govacs.org |

| (2-(benzo[d]thiazol-2-yl)phenyl)boronic acid | Reactive Oxygen Species (ROS), including H₂O₂ | Oxidation of the arylboronic acid creates the fluorescent phenol HBT. | Functions as a "turn-on" fluorescent probe for detecting ROS and monitoring enzymatic activity. | researchgate.net |

| Borinic Acids | Hydrogen Peroxide (H₂O₂) | H₂O₂-mediated oxidation to the corresponding alcohol. | Borinic acids react approximately 10,000-fold faster than their boronic acid counterparts with H₂O₂. | pnas.org |

Applications in Bioconjugation Chemistry

Beyond their use in sensing, boronic acids are powerful reagents for bioconjugation—the process of covalently linking molecules to biomolecules such as proteins or peptides. nih.gov The versatility of boronic acids allows for several distinct conjugation strategies. nih.govrsc.org

One major strategy involves the formation of reversible boronate esters. Boronic acids can react with molecules containing 1,2- or 1,3-diols, such as those found on carbohydrates, to form cyclic boronate esters. rsc.org This interaction is typically reversible and pH-dependent, making it suitable for creating dynamic systems or sensors. rsc.org

For applications requiring stable linkages, several bioorthogonal reactions involving boronic acids have been developed. A prominent example is the reaction of 2-formylphenylboronic acid (2-FPBA) with N-terminal cysteine (NCys) residues on proteins. nih.gov The ortho-boronic acid acts as an intramolecular catalyst, dramatically accelerating the formation of a stable thiazolidine (B150603) linkage. nih.govnih.gov This reaction is exceptionally fast, with second-order rate constants reported as high as 5500 M⁻¹s⁻¹, making it one of the most rapid bioconjugation methods available. nih.gov

In the context of this compound, the benzoxazole moiety can serve as a valuable reporter group (e.g., a fluorophore) or a structural scaffold, while the boronic acid acts as the "warhead" for conjugation. rsc.org For example, a boronic acid-functionalized benzoxazole could be conjugated to a protein via reaction with a specific amino acid residue, thereby attaching the fluorescent benzoxazole label to the protein of interest. This allows for subsequent tracking and imaging of the protein within a biological system. The boronic acid handle itself can also be used for secondary modifications through well-established cross-coupling reactions like the Suzuki-Miyaura coupling, adding another layer of versatility. nih.gov

Table 2: Boronic Acid-Based Bioconjugation Strategies

| Ligation Chemistry | Reacting Partners | Product | Key Features | Source(s) |

| Boronate Ester Formation | Boronic Acid + 1,2- or 1,3-Diol (e.g., carbohydrates) | Cyclic Boronate Ester | Reversible, pH-dependent linkage. Useful for sensors and dynamic systems. | nih.govrsc.org |

| Iminoboronate Formation | 2-Formyl/Acetyl-Arylboronic Acid + Hydrazine (B178648)/Hydroxylamine (B1172632) | Iminoboronate | Stable, yet dynamic covalent bond. | nih.govnih.gov |

| Thiazolidine Formation | 2-Formylphenylboronic Acid (2-FPBA) + N-terminal Cysteine | Stable Thiazolidine | Extremely rapid kinetics (up to 5500 M⁻¹s⁻¹); boronic acid acts as intramolecular catalyst. | nih.govnih.gov |

| Suzuki-Miyaura Coupling | Aryl Boronic Acid + Aryl Halide | Biaryl Compound | Forms a stable C-C bond; allows for secondary functionalization of the boronic acid handle. | nih.gov |

Advanced Characterization and Theoretical Studies of Benzoxazole 5 Boronic Acid

Spectroscopic Analysis for Structural Elucidation and Mechanistic Insights

Spectroscopic methods are fundamental to understanding the structure, properties, and behavior of Benzoxazole-5-boronic acid at a molecular level. These techniques provide critical data on its electronic transitions, vibrational modes, and the precise arrangement of its atoms.

Spectrophotometric Methods for Ionization Constant Determination (pKa)

The ionization constant (pKa) of the boronic acid moiety is a critical parameter that governs its interaction with biological molecules and its behavior in aqueous environments. Spectrophotometric titration is a common and effective method for determining the pKa of arylboronic acids, including benzoxazole (B165842) derivatives. acs.orgnih.gov The principle behind this method lies in the change in the electronic structure of the molecule as the boronic acid group transitions from its neutral, trigonal planar state [B(OH)₂] to an anionic, tetrahedral boronate form [B(OH)₃]⁻ at higher pH. acs.orgsemanticscholar.org

This structural change alters the molecule's conjugation and, consequently, its ultraviolet (UV) absorption spectrum. semanticscholar.org By monitoring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be accurately calculated. acs.orgsemanticscholar.org For benzoxaboroles, a class of compounds structurally related to this compound, this method is preferred over techniques like ¹¹B NMR titration due to its higher sensitivity and the smaller amount of compound required. nih.gov

The structure of the benzoxazole ring itself has a significant influence on the acidity of the boronic acid. The heterocyclic ring system can induce ring strain, which tends to lower the pKa compared to simpler arylboronic acids like phenylboronic acid (pKa ≈ 8.8). nih.gov For instance, the pKa of the parent benzoxaborole is approximately 7.3, a significant decrease attributed to the geometric strain in the five-membered oxaborole ring that makes ionization to the less-strained tetrahedral form more favorable. nih.gov Substituents on the aromatic ring can further modulate the pKa, a relationship that can often be described by the Hammett equation. acs.orgnih.gov

Photophysical Properties and Emission Characteristics in Fluorescent Applications

Benzoxazole derivatives are well-known for their significant fluorescent properties, making them valuable scaffolds for developing fluorescent probes and sensors. acs.orgmdpi.comnih.gov The combination of the benzoxazole fluorophore with a boronic acid recognition unit creates a system capable of detecting biologically important molecules, particularly saccharides (sugars). mdpi.comrsc.org

The sensing mechanism is based on the reversible covalent binding of the boronic acid to molecules with 1,2- or 1,3-diol functionalities, such as glucose. rsc.orgmdpi.com This binding event converts the boronic acid from its neutral trigonal form to an anionic tetrahedral boronate ester. This change in the coordination and electronic nature of the boron center alters the internal charge transfer (ICT) characteristics of the entire molecule, leading to a detectable change in its photophysical properties, such as a shift in the emission wavelength or a change in fluorescence intensity. acs.orgrsc.org

Derivatives of this compound are therefore explored as fluorescent sensors for applications like glucose monitoring. mdpi.com The specific photophysical properties can be tuned by modifying the substituents on the benzoxazole ring system. tandfonline.comnih.gov For example, studies on related fluorescent boronic acid sensors have shown significant increases in emission intensity or large shifts in emission wavelengths upon binding to target analytes. acs.orgmdpi.com

| Compound Type | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Application/Key Feature | Reference |

|---|---|---|---|---|---|

| Coumarin-Arylboronic Acid | 456 | 590 | 0.78 | High brightness sensor for mycolactone (B1241217) detection. | mdpi.com |

| Benzoxazole Fluorosulfate Derivative | ~340 | ~400 | Not specified | Potential as a fluorescent probe for bioimaging. | mdpi.com |

| Benzimidazole-Based Boronic Acid Sensor (BITQ) | Not specified | ~510 (post-reaction) | 0.53 | High quantum yield upon reacting with boronic acids. | nih.gov |

| Benzoxazole-N-phenylcarbazole Derivative | ~360-380 | ~420-550 (solvent dependent) | Not specified | Solvatochromic properties sensitive to environment polarity. | nih.gov |

NMR and FTIR Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools for the structural confirmation of this compound. mdpi.comnih.govpreprints.org

FTIR Spectroscopy provides insight into the functional groups present in the molecule. Characteristic vibrational frequencies confirm the integrity of the structure. Key expected absorptions include:

A broad peak for the O-H stretching of the boronic acid group.

Stretching vibrations for the B-O bond.

Characteristic peaks for aromatic C-H and C=C stretching.

Key vibrations from the benzoxazole ring, such as C=N and C-O-C stretching. mdpi.comresearchgate.net

NMR Spectroscopy gives detailed information about the atomic connectivity and chemical environment.

¹H NMR reveals the number and types of protons and their neighboring atoms. The protons on the benzoxazole aromatic ring would appear in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns confirming the substitution pattern. researchgate.netchemicalbook.com

¹³C NMR provides information on the carbon skeleton of the molecule.

¹¹B NMR is particularly important for confirming the environment of the boron atom. The chemical shift in the ¹¹B NMR spectrum can distinguish between the trigonal planar boronic acid and the tetrahedral boronate ester, which is crucial for studying its binding interactions. mdpi.com

| Spectroscopy | Functional Group / Atom | Expected Chemical Shift / Wavenumber | Reference |

|---|---|---|---|

| FTIR | O-H stretch (boronic acid) | ~3200-3400 cm⁻¹ (broad) | mdpi.compreprints.org |

| FTIR | C=N stretch (benzoxazole) | ~1600-1650 cm⁻¹ | mdpi.com |

| ¹H NMR | Aromatic Protons | ~7.0-8.5 ppm | chemicalbook.com |

| ¹¹B NMR | Trigonal Boronic Acid | ~28-32 ppm | mdpi.com |

Computational Chemistry and Molecular Modeling

Theoretical studies, particularly those employing quantum chemistry methods, provide a deeper understanding of the electronic structure and properties of this compound, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to predict the molecular structure and electronic properties of complex molecules. semanticscholar.orgresearchgate.net For this compound, DFT calculations are used to determine its most stable three-dimensional conformation, a process known as geometry optimization. semanticscholar.orginpressco.com

These calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-311++G(d,p), which defines the mathematical functions used to describe the orbitals of each atom. inpressco.comdntb.gov.ua The output of a geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from X-ray crystallography to validate the computational model. semanticscholar.org Studies on related benzoxazole structures have shown that bond lengths and angles calculated via DFT are remarkably close to experimental values. semanticscholar.org This optimized geometry serves as the foundation for further analysis of the molecule's electronic characteristics. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

Once the optimized geometry is obtained, DFT calculations are used to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.orgresearchgate.net The spatial distribution and energy levels of these orbitals are fundamental to understanding a molecule's chemical reactivity and electronic properties.

HOMO: Represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack.

LUMO: Represents the orbital to which an electron is most likely to be accepted, indicating regions prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. semanticscholar.org A smaller energy gap generally implies that the molecule is more easily excitable and more chemically reactive. semanticscholar.orgresearchgate.net For benzoxazole derivatives, the HOMO and LUMO are typically delocalized across the π-conjugated system. nih.govacs.org

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the charge distribution across the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which provides valuable insight into intermolecular interactions and reactive sites. researchgate.netdntb.gov.ua

| Property | Typical Value / Description | Significance | Reference |

|---|---|---|---|

| HOMO Energy | -5.6 to -5.9 eV | Characterizes electron-donating ability. | nih.govacs.org |

| LUMO Energy | -2.1 to -2.3 eV | Characterizes electron-accepting ability. | nih.govacs.org |

| HOMO-LUMO Gap (ΔE) | ~3.8 to 4.3 eV | Indicates chemical reactivity and kinetic stability. | semanticscholar.org |

| Charge Distribution | Delocalized over the π-system | Governs electronic transitions and intermolecular interactions. | researchgate.netnih.govacs.org |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to elucidate the intricate mechanisms of chemical reactions involving this compound and its derivatives. Through quantum chemical calculations, researchers can map potential energy surfaces, identify intermediate structures, and characterize the transition states that govern reaction rates and product formation.

Studies on the formation of the benzoxazole ring itself have revealed detailed mechanistic pathways. For instance, in the oxidative cyclization to form benzoxazoles, computational models have been used to compare different proposed routes. One plausible mechanism involves the concerted reductive elimination from an intermediate species. Quantum chemical calculations have been employed to determine the Gibbs free energy of activation (ΔG‡) for such steps. For a model reaction, a computed reaction barrier for a concerted transition state (TS-1) was found to be 7.6 kcal/mol, which is significantly lower than an alternative stepwise pathway with a barrier of 18.0 kcal/mol, suggesting the concerted pathway is more favorable. researchgate.net

The reactivity of the boronic acid group, particularly in transition-metal-catalyzed cross-coupling reactions, is another area of intense computational investigation. For example, in the Suzuki-Miyaura coupling, where benzoxazole boronic acids can be used, the mechanism involves several steps: oxidative addition, transmetalation, and reductive elimination. Theoretical studies help to understand the energetics of these steps and the role of the catalyst.

Furthermore, computational investigations have shed light on unexpected side reactions. During studies of OCF3-migration on N-aryl compounds, the formation of a benzoxazole side product was observed. rsc.orgnih.gov This side product arises from a competing intramolecular trapping of a nitrenium ion intermediate, which is a highly reactive, short-lived species. rsc.orgnih.gov The characterization of such transient species and the transition states leading to their formation is a key success of computational analysis. rsc.orgnih.gov Boronic acids themselves can act as transition-state analogs, particularly as inhibitors of enzymes like serine β-lactamases, where the boron atom forms a tetrahedral, reversible covalent bond with a catalytic serine residue, mimicking the tetrahedral transition state of substrate hydrolysis. nih.gov

Table 1: Computed Activation Barriers for Benzoxazole Formation Pathways This table is representative of computational studies on benzoxazole ring formation.

| Proposed Pathway | Transition State | Computed Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | Implication |

|---|---|---|---|

| Concerted Reductive Elimination | TS-1 | 7.6 | Kinetically favorable researchgate.net |

Reactivity Descriptors and Quantum Chemical Parameters

Quantum chemical calculations are employed to determine a range of reactivity descriptors for benzoxazole-boronic acid derivatives, providing insights into their electronic structure, stability, and reactivity. researchgate.netresearchgate.net These parameters are derived from methods like Density Functional Theory (DFT) and are crucial for predicting the behavior of these molecules in chemical reactions. researchgate.netresearchgate.net

Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (Eg) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov For benzoxazole derivatives, these calculations show that charge transfer can occur within the molecule. researchgate.net

Ionization Potential (IP): The energy required to remove an electron (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (EA ≈ -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (IP + EA) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (IP - EA) / 2). Molecules with high chemical hardness are generally less reactive. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a molecule's polarizability. researchgate.netresearchgate.net

Table 2: Representative Quantum Chemical Parameters for Benzoxazole Derivatives This table illustrates typical parameters calculated for benzoxazole-based compounds. Values are hypothetical and for illustrative purposes.

| Parameter | Symbol | Typical Calculated Value | Interpretation |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.5 eV | Electron-donating ability |

| LUMO Energy | ELUMO | -1.8 eV | Electron-accepting ability |

| Energy Gap | Eg | 4.7 eV | Chemical stability and reactivity |

| Chemical Hardness | η | 2.35 eV | Resistance to deformation or charge transfer researchgate.net |

Hammett Relationship Studies for Substituent Effects

The Hammett relationship is a powerful tool in physical organic chemistry used to quantify the influence of substituents on the reactivity of aromatic compounds. For derivatives of benzoxazole-boronic acid, Hammett studies establish a linear free-energy relationship between the electronic properties of substituents on the benzene (B151609) ring and the reaction rates or equilibrium constants of the boronic acid moiety.

Specifically, studies on a closely related class of compounds, benzoxaboroles, have demonstrated that the ionization constants (pKa) of the boronic acid group follow a Hammett relationship. acs.orgresearchgate.net This means that plotting the logarithm of the ionization constant (log Ka, which is -pKa) against the appropriate Hammett substituent constant (σ) yields a straight line. This linear correlation allows medicinal chemists to predict and tailor the acidity of the boronic acid, which is crucial for its interaction with biological targets under physiological conditions. acs.orgresearchgate.net

The slope of the Hammett plot, known as the reaction constant (ρ, rho), provides insight into the nature of the reaction or equilibrium being studied. A positive ρ value indicates that the reaction is favored by electron-withdrawing substituents, which stabilize a negative charge in the transition state or product. A negative ρ value signifies that the reaction is aided by electron-donating substituents, which stabilize a positive charge.

In mechanistic studies of reactions involving related N-aryl systems that can form benzoxazole byproducts, Hammett analysis has proven invaluable. For example, in an OCF3-migration reaction, a Hammett plot of log(kR/kH) versus the substituent constant σ yielded a highly negative linear slope (ρ = -11.86). rsc.orgnih.gov This strongly suggests a mechanism involving the buildup of a positive charge in the rate-determining step, specifically the heterolytic cleavage of an N–O bond to form a nitrenium ion intermediate. rsc.orgnih.gov Such studies underscore the utility of the Hammett equation in elucidating reaction mechanisms relevant to benzoxazole chemistry.

Table 3: Hammett Study Data for a Representative Reaction This table is based on data for a related OCF3-migration reaction leading to benzoxazole byproducts, illustrating the application of the Hammett equation.

| Substituent (R) | Substituent Constant (σ) | Relative Rate (log(kR/kH)) |

|---|---|---|

| m-OMe | 0.12 | -1.5 |

| p-I | 0.18 | -2.0 |

| p-Br | 0.23 | -2.5 |

| H | 0.00 | 0.0 |

| m-F | 0.34 | -4.0 |

| m-CO2Me | 0.37 | -4.2 |

| m-CF3 | 0.43 | -5.0 |

Molecular Dynamics (MD) Simulation and Binding Energy Analysis (e.g., MM/PBSA)

Molecular dynamics (MD) simulations offer a dynamic view of this compound and its derivatives, particularly in the context of their interactions with biological macromolecules like proteins. nih.govresearchgate.net These simulations model the atomic motions of a system over time, providing detailed information on the stability of ligand-receptor complexes, conformational changes, and the role of solvent molecules. nih.govresearchgate.net

For benzoxazole derivatives identified as potential enzyme inhibitors, MD simulations are used to assess the stability of the predicted binding pose obtained from molecular docking. researchgate.net By simulating the complex over tens to hundreds of nanoseconds, researchers can observe whether the key interactions, such as hydrogen bonds and hydrophobic contacts, are maintained. nih.gov Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time indicates the stability of the complex; a stable RMSD plot suggests a stable binding mode. researchgate.net The root-mean-square fluctuation (RMSF) of individual residues can highlight which parts of the protein are flexible and which are directly involved in ligand binding. researchgate.net

Following MD simulations, end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are frequently used to estimate the free energy of binding (ΔGbind) of a ligand to its receptor. researchgate.nettandfonline.comnih.govambermd.org This approach calculates the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with the free energy of solvation. ambermd.org

The binding free energy is calculated as: ΔGbind = Gcomplex - (Greceptor + Gligand)

Where each term is composed of: Gx = EMM + Gsolvation - TΔS

EMM includes internal energies (bond, angle, dihedral) and intermolecular energies (van der Waals and electrostatic). nih.gov

Gsolvation is the sum of the polar (calculated via PB or GB models) and non-polar (often estimated from the solvent-accessible surface area, SASA) contributions to solvation. nih.gov

TΔS is the entropy contribution, which is computationally expensive to calculate and sometimes omitted when comparing similar ligands, assuming the entropic changes are comparable. researchgate.net

MM/PBSA and MM/GBSA calculations on benzoxazole-protein complexes provide quantitative estimates of binding affinity that can be used to rank different derivatives and guide further optimization. researchgate.nettandfonline.com For example, studies on boron-containing compounds have used MM/GBSA to calculate binding free energies, with values ranging from -49 to -80 kcal/mol for different inhibitors against acetylcholinesterase, correlating well with experimental data. tandfonline.com

Table 4: Representative Binding Free Energy Components from MM/PBSA Analysis This table illustrates a typical breakdown of energies in an MM/PBSA calculation for a hypothetical this compound-protein complex.

| Energy Component | Value (kcal/mol) | Contribution to Binding |

|---|---|---|

| Van der Waals Energy (ΔEvdW) | -45.5 | Favorable |

| Electrostatic Energy (ΔEelec) | -20.1 | Favorable |

| Polar Solvation Energy (ΔGpolar) | +35.8 | Unfavorable |

| Non-polar Solvation Energy (ΔGnonpolar) | -4.2 | Favorable |

Emerging Research Frontiers and Future Outlook for Benzoxazole 5 Boronic Acid Chemistry

Development of Novel Synthetic Methodologies with Enhanced Efficiency

The synthesis of benzoxazole (B165842) derivatives has traditionally involved the condensation of 2-aminophenols with various reagents. ijpbs.comrsc.org Recent research, however, has focused on developing more efficient and environmentally friendly methods.

One promising approach involves the use of novel catalysts. For instance, a Brønsted acidic ionic liquid gel has been effectively used as a recyclable catalyst for the condensation of 2-aminophenol (B121084) and aldehydes under solvent-free conditions, achieving high yields of 85–98%. rsc.org Similarly, fluorophosphoric acid has been demonstrated as a highly effective catalyst for the synthesis of benzoxazole derivatives at room temperature. rsc.org Nanocatalysts, such as those based on Fe(III)–Schiff base/SBA-15, nano ceria (CeO2), and nano-sulfated zirconia, are also gaining traction due to their high selectivity, stability, and reactivity in aqueous media. ijpbs.com

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the synthesis of benzoxazole derivatives. arkat-usa.org This technique, often combined with catalysts like p-TsOH, offers a greener alternative to conventional heating methods. ijpbs.comarkat-usa.org Furthermore, palladium-catalyzed reactions, such as the Suzuki cross-coupling, have been successfully employed to introduce aryl groups at specific positions of the benzoxazole core, expanding the diversity of accessible derivatives. arkat-usa.orgresearchgate.net

Table 1: Comparison of Catalytic Systems for Benzoxazole Synthesis

| Catalyst System | Reaction Conditions | Key Advantages |

|---|---|---|

| Brønsted acidic ionic liquid gel | Solvent-free, 130 °C | Reusable catalyst, high yields (85–98%) rsc.org |

| Fluorophosphoric acid | Ethanol, room temperature | High efficiency rsc.org |

| Nano ceria (CeO2) | - | Heterogeneous, efficient ijpbs.com |

| p-TsOH/Microwave | Microwave irradiation | Rapid, green synthesis ijpbs.com |

| Pd-PEPPSI complexes | Toluene, various temperatures | Efficient for C2-arylation researchgate.net |

Exploration of New Catalytic Applications and Systems

Benzoxazole-5-boronic acid and its derivatives are not only synthetic targets but also act as crucial components in novel catalytic systems. The boronic acid functionality plays a pivotal role in these applications.

A notable example is the use of metal-organic frameworks (MOFs) in catalysis. A nickel-based MOF, Ni2(BDC)2(DABCO), has been shown to be an efficient heterogeneous catalyst for the direct C-H arylation of benzoxazoles with aryl boronic acids. rsc.orgresearchgate.net This method avoids the use of hazardous aryl halides and produces 2-arylbenzoxazoles as the primary product. rsc.orgresearchgate.net

Furthermore, arylboronic acids themselves can act as catalysts. They have been utilized in dehydrative C-alkylation and allylation reactions, demonstrating their ability to activate alcohols for C-C bond formation. acs.org The catalytic activity is attributed to the Lewis acidity of the boron center and its reversible interactions with hydroxyl groups. acs.org

Covalent organic frameworks (COFs) incorporating benzoxazole linkages are also emerging as promising photocatalysts. rsc.org By fine-tuning the structure of these COFs, for instance by introducing methoxy (B1213986) groups, their photocatalytic performance in reactions like the oxidative hydroxylation of phenylboronic acid can be significantly enhanced. rsc.org

Advanced Functional Material Design and Self-Assembly Systems